Sarpagine

Vue d'ensemble

Description

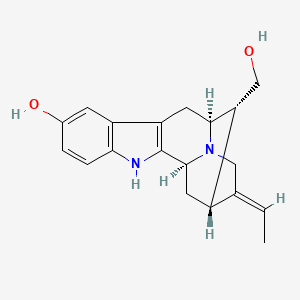

Sarpagine is a monoterpenoid indole alkaloid that belongs to the this compound/macroline/ajmaline family. This family represents an important class of biosynthetically related alkaloids, which are primarily found in various plant species of the Apocynaceae family . This compound and its related alkaloids have been reported to possess significant biological properties, including anticancer, antileishmanial, antiarrhythmic, and antimalarial activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of sarpagine involves several key transformations. One notable method is the [5+2] cycloaddition reaction, which has been employed to construct the seven-membered ring systems present in this compound . Another approach involves the Bischler-Napieralski and homo-Mannich sequence, which enables the formation of the indole-fused azabicyclo[3.3.1]nonane core .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the alkaloid from plant sources, followed by purification processes. The low natural abundance of this compound in plants poses a challenge for large-scale production, necessitating the development of efficient synthetic methodologies .

Analyse Des Réactions Chimiques

Types of Reactions: Sarpagine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The Pictet-Spengler cyclization is a notable reaction used to form the C2-C3 bond in the indole-fused azabicyclo[3.3.1]nonane structure .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents like thionyl chloride and phosphorus tribromide.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as N4-methyltalpinine and O-acetyltalpinine, which exhibit significant biological activities .

Applications De Recherche Scientifique

Synthesis of Sarpagine and Its Derivatives

The efficient synthesis of this compound and its analogues is crucial for exploring their biological activities. Recent advancements in synthetic methodologies have led to the development of novel approaches for constructing the this compound core. One notable method is the Bischler-Napieralski/homo-Mannich sequence, which allows for diversified syntheses of this compound alkaloids in a short timeframe. This method has facilitated the systematic evaluation of their anticancer properties, leading to the identification of compounds with significantly enhanced activity compared to natural products like vellosimine .

Table 1: Key Synthetic Approaches for this compound Alkaloids

Biological Activities

This compound and its derivatives exhibit a range of biological activities, making them valuable candidates for drug discovery. Key areas of research include:

- Anticancer Activity : Studies have shown that certain this compound derivatives induce ferroptosis, a form of non-apoptotic cell death that may be effective against resistant cancer types. For instance, the analogue 15ai demonstrated a tenfold improvement in anticancer efficacy compared to natural products .

- Antihypertensive Effects : this compound has been explored for its potential to lower blood pressure, making it relevant in the treatment of hypertension. Preliminary tests indicate promising results, although further evaluations are needed .

- Anti-inflammatory Properties : The anti-inflammatory effects of this compound-related compounds have been documented, suggesting their utility in treating inflammatory diseases .

Table 2: Biological Activities of this compound Derivatives

Case Study 1: Anticancer Evaluation

A systematic evaluation was conducted on a collection of natural this compound alkaloids through in vitro cancer cell assays. The study revealed that while natural products like vellosimine exhibited modest anticancer activity, structural optimization led to the identification of more potent analogues, such as 15ai , which induced ferroptosis in cancer cells .

Case Study 2: Hypertension Treatment

Research into the antihypertensive effects of this compound has shown that it can effectively lower blood pressure in animal models. Further studies are required to elucidate the mechanisms involved and to confirm these findings in clinical settings .

Mécanisme D'action

The mechanism of action of sarpagine involves its interaction with specific molecular targets and pathways. For instance, this compound has been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation and cancer . Additionally, this compound derivatives have been found to induce ferroptosis, a form of non-apoptotic cell death, in cancer cells .

Comparaison Avec Des Composés Similaires

Sarpagine is structurally related to other monoterpenoid indole alkaloids, such as ajmaline, koumine, and vellosimine . Compared to these compounds, this compound exhibits unique biological activities and structural features that make it a valuable target for drug discovery and development . The following table highlights some similar compounds and their key characteristics:

| Compound | Key Characteristics |

|---|---|

| Ajmaline | Antiarrhythmic agent, high affinity for sodium channels |

| Koumine | Antimalarial and anti-inflammatory activities |

| Vellosimine | Modest anticancer activity, structural similarity to this compound |

Propriétés

Numéro CAS |

482-68-8 |

|---|---|

Formule moléculaire |

C19H22N2O2 |

Poids moléculaire |

310.4 g/mol |

Nom IUPAC |

(1S,12S,14S,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol |

InChI |

InChI=1S/C19H22N2O2/c1-2-10-8-21-17-7-14-13-5-11(23)3-4-16(13)20-19(14)18(21)6-12(10)15(17)9-22/h2-5,12,15,17-18,20,22-23H,6-9H2,1H3/b10-2-/t12-,15?,17+,18+/m1/s1 |

Clé InChI |

VTVQHYQGTTVKDE-VWFUFAFFSA-N |

SMILES |

CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)CO |

SMILES isomérique |

C/C=C\1/CN2[C@H]3C[C@H]1C([C@@H]2CC4=C3NC5=C4C=C(C=C5)O)CO |

SMILES canonique |

CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)CO |

Apparence |

Solid powder |

Key on ui other cas no. |

482-68-8 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Sarpagine; Raupin; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Sarpagine?

A1: this compound has a molecular formula of C21H24N2O3 and a molecular weight of 352.43 g/mol. [, ]

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, several spectroscopic techniques have been employed to characterize this compound. These include single-crystal X-ray diffraction, Fourier Transform Infrared Spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). [, , , , ]

Q3: What is the absolute configuration of this compound?

A3: The absolute configuration of this compound has been established as 3S, 5S, 15R, 16R through single-crystal X-ray diffraction studies. []

Q4: What is the significance of the exomethylene fragment in this compound's structure?

A4: The exomethylene fragment (C18-C19=C20-C21) in this compound's polycyclic backbone consistently adopts the E-configuration, as observed in various Vinca erecta alkaloids. []

Q5: How does the presence of a carbonyl group at the C-2 position of the indole ring in this compound affect its 13C NMR spectrum?

A5: The carbonyl group influences the chemical shifts of the C-3 and C-3a carbons in the 13C NMR spectrum. This observation aids in distinguishing these signals from other carbons in the indole ring. []

Q6: What is the role of Polyneuridine aldehyde esterase in this compound biosynthesis?

A6: Polyneuridine aldehyde esterase, a highly specific enzyme, plays a crucial role in this compound biosynthesis by catalyzing the transformation of the monoterpenoid C10-unit into the C9-unit at the polyneuridine aldehyde stage. []

Q7: How is this compound distributed within the Rauvolfia tetraphylla plant?

A7: Desorption electrospray ionization mass spectrometry imaging (DESI-MSI) studies reveal that this compound primarily accumulates in the epidermal and cortex tissues of the roots in Rauvolfia tetraphylla. []

Q8: What are the key challenges in the total synthesis of this compound and related alkaloids?

A8: The intricate structure of this compound presents challenges in its total synthesis, particularly in establishing the correct stereochemistry at various chiral centers and constructing the complex ring systems. [, , , ]

Q9: What are some key strategies employed in the total synthesis of this compound alkaloids?

A9: Various innovative strategies have been developed for the total synthesis of this compound alkaloids. Some of these include:

- The use of chiral auxiliaries like the Schöllkopf auxiliary for the stereoselective construction of the required tryptophan unit. []

- Employing a [5+2]-cycloaddition followed by ring enlargement to efficiently access the core structure. [, ]

- Utilizing a biomimetic approach involving an intramolecular Mannich reaction to construct the characteristic 1-azabicyclo[2.2.2]octane ring system. []

- Exploiting an intramolecular oxidative coupling between a ketone and a Weinreb amide to assemble the intricate 1-azabicyclo[2.2.2]octane core. []

Q10: What is the significance of synthesizing non-natural this compound derivatives?

A10: The synthesis of non-natural this compound derivatives enables structure-activity relationship (SAR) studies, potentially leading to the discovery of more potent or selective therapeutic agents. []

Q11: What are the known biological activities of this compound and related alkaloids?

A11: this compound alkaloids exhibit a diverse range of biological activities, including:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.